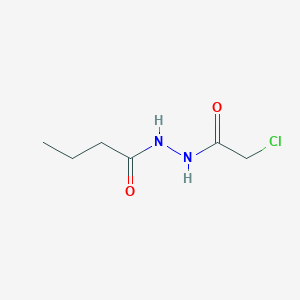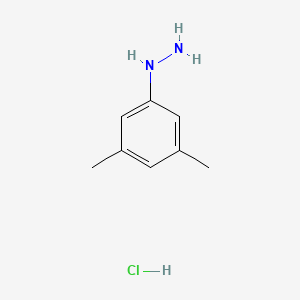![molecular formula C9H8O B1315258 Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde CAS No. 78926-35-9](/img/structure/B1315258.png)
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde
Vue d'ensemble
Description
“Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde” is a chemical compound. The name suggests that it is a derivative of “Bicyclo[4.2.0]octa-1,3,5-triene”, with a carbaldehyde functional group attached at the 7th position .
Molecular Structure Analysis
The structure of “Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde” can be inferred from its name. It is a bicyclic compound with a three-membered ring fused to a five-membered ring. The carbaldehyde group (-CHO) is attached at the 7th position .Applications De Recherche Scientifique
Synthesis of Silicon Organic Compounds
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde: is used as an intermediate in the synthesis of silicon organic compounds, which are crucial in industrial chemistry. These compounds, such as polysiloxanes and polysilanes, serve as coupling agents enhancing adhesion, mechanical, and dielectric properties of composites .
Development of Photo-Thermo Curable Materials
The compound is instrumental in creating photo or thermo curable materials for electronics. Companies like Polyset have developed siloxane-based monomers and oligomers using similar structures, which are valuable in microelectronics, photonics, composites, coatings, and adhesives .
Polymerization and Crosslinking
The bicyclic structure containing alkenes allows for polymerization and crosslinking reactions. This is particularly important for creating materials with thermal opening capabilities above 200°C, leading to the formation of active o-xylylenes .
.Organic Synthesis Research
In organic synthesis, this bicyclic compound is used as a starting material for complex reactions. Its reactivity can lead to the formation of novel organic structures, which are essential in medicinal chemistry and material science .
Advanced Material Science
The compound’s ability to form stable structures through synthesis and polymerization makes it a valuable asset in advanced material science. It contributes to the development of new materials with specific mechanical and thermal properties .
Catalysis
In catalysis, the compound can be used to stabilize certain catalyst structures or to facilitate reactions through its reactive aldehyde group, which can form bonds with various substrates .
Propriétés
IUPAC Name |
bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c10-6-8-5-7-3-1-2-4-9(7)8/h1-4,6,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGLJCIYRHLVFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506101 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde | |
CAS RN |
78926-35-9 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



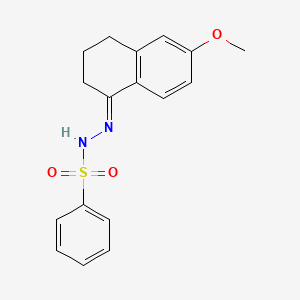
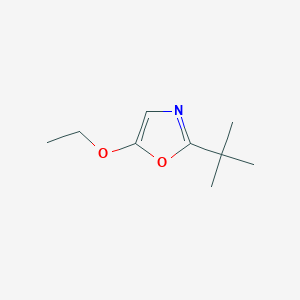


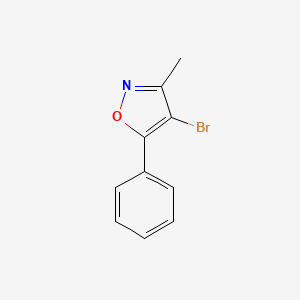
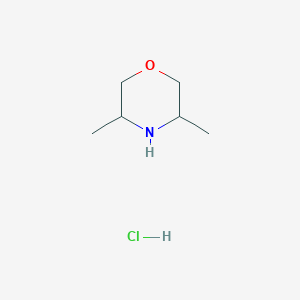
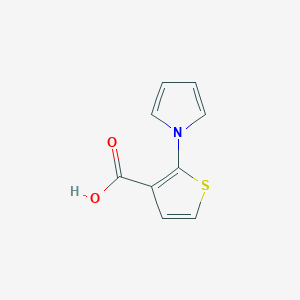



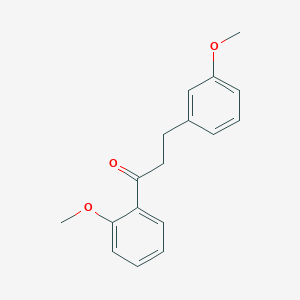
![[(Propan-2-yl)oxy]acetaldehyde](/img/structure/B1315204.png)
